molecular formula C20H28O5 B1254867 (1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl) 2-methylbutanoate

(1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl) 2-methylbutanoate

Cat. No. B1254867
M. Wt: 348.4 g/mol
InChI Key: VSRLMYQKLUPERI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl) 2-methylbutanoate is a natural product found in Centipeda minima and Helenium microcephalum with data available.

Scientific Research Applications

Synthesis and Characterization of Related Compounds

  • Synthesis of Azuleno[1,2-b]pyrrole and Azuleno[1,2-b]furan : New heterocyclic compounds, including azuleno[1,2-b]pyrrole and azuleno[1,2-b]furan, have been synthesized, demonstrating the potential for creating novel organic compounds with unique structures for various research applications (Fujimori et al., 1986).

  • Synthesis of Methyl-(Hydrobenzo[b] Furan-5-Yl)-3-Methylbutanoate : This study presents a synthesis method for a compound structurally similar to the one , highlighting the evolving techniques in organic synthesis, which can be crucial for developing new drugs and materials (Vijayakumari et al., 2006).

  • Gochnatiolide A, a Dimeric Sesquiterpene : Research on sesquiterpene lactones like Gochnatiolide A, derived from similar compounds, reveals the exploration of natural products for potential pharmaceutical applications (Xiong et al., 2009).

Potential Applications in Material Science

  • Reactions of 2-(Trimethylsiloxy)furans : The study on reactions of compounds similar to the query molecule with various esters and acetals could have implications in material science, particularly in synthesizing new polymers or organic materials (Asaoka et al., 1979).

Novel Methodologies in Organic Chemistry

  • Synthesis of Azuleno[1,2-c]Thiophenes : The creation of new heterocyclic compounds like azuleno[1,2-c]thiophene, through innovative reactions, indicates the ongoing development of new methodologies in organic chemistry, which can be applied to a wide range of research fields (Fujimori et al., 1983).

properties

Product Name

(1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl) 2-methylbutanoate

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

IUPAC Name

(1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl) 2-methylbutanoate

InChI

InChI=1S/C20H28O5/c1-6-10(2)18(22)25-17-16-12(4)19(23)24-14(16)9-11(3)13-7-8-15(21)20(13,17)5/h7-8,10-14,16-17H,6,9H2,1-5H3

InChI Key

VSRLMYQKLUPERI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OC1C2C(C(=O)OC2CC(C3C1(C(=O)C=C3)C)C)C

synonyms

microhelenin A
microhelenin B
microhelenin C
microhelenin D
microhelenin E
microhelenins

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl) 2-methylbutanoate
Reactant of Route 2
(1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl) 2-methylbutanoate
Reactant of Route 3
Reactant of Route 3
(1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl) 2-methylbutanoate
Reactant of Route 4
(1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl) 2-methylbutanoate
Reactant of Route 5
(1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl) 2-methylbutanoate
Reactant of Route 6
(1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl) 2-methylbutanoate

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